molecular formula C7H11BrN2S B13153937 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole

5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole

Cat. No.: B13153937
M. Wt: 235.15 g/mol
InChI Key: ACBBBEMEBOWFCQ-UHFFFAOYSA-N
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Description

5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of an alkyl-substituted thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted thiadiazoles, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions and other cofactors, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-1,2,3-thiadiazole
  • 5-(Chloromethyl)-1,2,3-thiadiazole
  • 5-(Methyl)-1,2,3-thiadiazole

Uniqueness

5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is unique due to the presence of the bromomethylbutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

5-[2-(bromomethyl)butyl]thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3

InChI Key

ACBBBEMEBOWFCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=NS1)CBr

Origin of Product

United States

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